molecular formula C15H14N2O3 B11845560 Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate

Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B11845560
M. Wt: 270.28 g/mol
InChI Key: UXOLUHHPMFHKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclocondensation of 2-aminopyridine derivatives with benzyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate

InChI

InChI=1S/C15H14N2O3/c18-12-6-8-17-9-7-16-14(17)13(12)15(19)20-10-11-4-2-1-3-5-11/h1-5,7,9,18H,6,8,10H2

InChI Key

UXOLUHHPMFHKAE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CN=C2C(=C1O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.